molecular formula C6H2F12O3S B1304629 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate CAS No. 79963-95-4

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Cat. No.: B1304629
CAS No.: 79963-95-4
M. Wt: 382.13 g/mol
InChI Key: KJGYBFLEIPDFNQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate is an organosulfonic acid ester known for its unique properties and applications in various chemical processes. It is a colorless to light yellow clear liquid with a molecular formula of C6H2F12O3S and a molecular weight of 382.12 g/mol . This compound is often used as a fluorinating agent due to its high reactivity and stability.

Scientific Research Applications

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate can be synthesized through the esterification of nonafluorobutanesulfonic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities and ensure a high-quality final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate involves its ability to act as a fluorinating agent. The nonafluorobutanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity allows it to introduce fluorine atoms into organic molecules, thereby modifying their chemical and physical properties . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the trifluoroethyl and nonafluorobutanesulfonate groups. This combination imparts high reactivity and stability, making it a versatile reagent in various chemical processes. Its ability to introduce fluorine atoms into organic molecules makes it particularly valuable in the synthesis of fluorinated compounds .

Properties

IUPAC Name

2,2,2-trifluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F12O3S/c7-2(8,9)1-21-22(19,20)6(17,18)4(12,13)3(10,11)5(14,15)16/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGYBFLEIPDFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380390
Record name 2,2,2-Trifluoroethyl perfluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79963-95-4
Record name 2,2,2-Trifluoroethyl perfluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoroethyl perfluorobutylsulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The process according to claim 12, wherein the perfluorobutanesulphonate alkaline salts are solubilised in methanol and treated with gaseous hydrochloric acid to give the corresponding perfluorobutanesulphonic acid which, after treatment with PCl5 is transformed into the corresponding perfluorobutanesulphonyl chloride, the latter reacts with 2,2,2-trifluoroethanol and triethylamine in dichloromethane to give 2,2,2-trifluoroethanol perfluorobutanesulphonate, which is recycled in the reaction at phase a).
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